N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide
Description
N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide is an organic compound with the molecular formula C13H19N3O3. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hydroxypropyl group attached to an ethanediamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(17)8-14-12(18)13(19)15-10-4-6-11(7-5-10)16(2)3/h4-7,9,17H,8H2,1-3H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZTBOYVTULAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of automated systems and precise control of reaction parameters ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the hydroxypropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through condensation and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.
Industry: It is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, alteration of receptor signaling, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-N’-(3-hydroxypropyl)ethanediamide
- N-[4-(dimethylamino)phenyl]-N’-(2-hydroxyethyl)ethanediamide
- N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide
Uniqueness
N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity in synthetic chemistry and potential therapeutic applications in medicine. The presence of both dimethylamino and hydroxypropyl groups provides opportunities for targeted interactions with biological molecules, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
